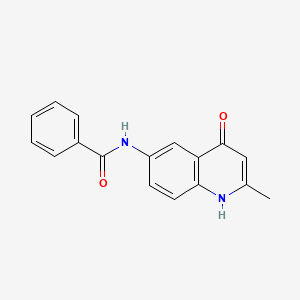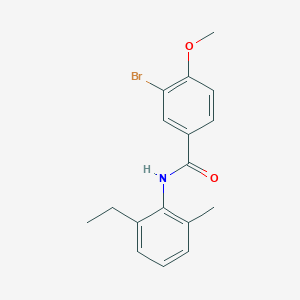
3-bromo-N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide is an organic compound with a complex structure that includes a bromine atom, an ethyl group, a methyl group, and a methoxy group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the bromination of a suitable precursor, followed by amide formation. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-bromo-N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation can produce corresponding carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
3-bromo-N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-chloro-N-(2-ethyl-6-methylphenyl)-2-thiophenecarboxamide
- 3-chloro-N-(2,6-dimethylphenyl)-2-thiophenecarboxamide
- 3-chloro-N-(4-methylphenyl)-2-thiophenecarboxamide
Uniqueness
3-bromo-N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide is unique due to the presence of the bromine atom and the methoxy group, which confer distinct chemical properties and reactivity compared to similar compounds
Propiedades
IUPAC Name |
3-bromo-N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-4-12-7-5-6-11(2)16(12)19-17(20)13-8-9-15(21-3)14(18)10-13/h5-10H,4H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTJFZFYNWRYEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC(=C(C=C2)OC)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8,8-dimethyl-2-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5736499.png)
![ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5736515.png)
![4-{5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5736520.png)
![(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(NAPHTHALEN-1-YL)ACETATE](/img/structure/B5736532.png)
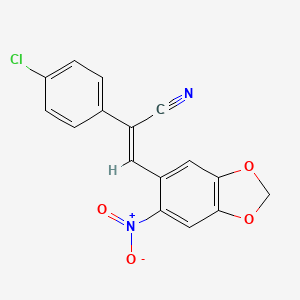
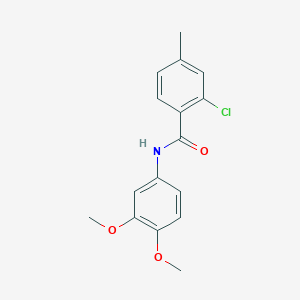

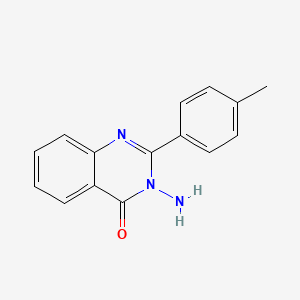
![N-(3,4-dimethylphenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5736564.png)
![5-[(4-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5736574.png)
![ethyl 5-(5-methyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5736583.png)
![methyl 4-[(E)-[(4-amino-1,2,4-triazol-3-yl)hydrazinylidene]methyl]benzoate](/img/structure/B5736590.png)
![8-methyl-5-propyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5736595.png)
